Cas no 7441-32-9 (Ethylene Terephthalate Cyclic Trimer)

Ethylene Terephthalate Cyclic Trimer structure
7441-32-9 structure
Product Name:Ethylene Terephthalate Cyclic Trimer
Numero CAS:7441-32-9
MF:C30H24O12
MW:576.5044
MDL:MFCD28138727
CID:2086001
PubChem ID:15089684
Update Time:2024-10-27

Ethylene Terephthalate Cyclic Trimer Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethylene Terephthalate Cyclic Trimer
    • 3,8,11,16,19,24-Hexaoxotribenzo[fgh,pqr,za1b1][1,4,11,14,21,24]hexaoxacyclotriacontane
    • 1,2-[Terephthaloylbis(oxyethyleneoxy)bisterephthaloylbisoxy]ethane
    • 3,6,13,16,23,26-Hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(3
    • 3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone
    • AS-62535
    • SCHEMBL3874923
    • 3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.2?,(1)(1).2(1)?,(2)(1)]hexatriaconta-1(30),8,10,18,20,28,31,33,35-nonaene-2,7,12,17,22,27-hexone
    • AKOS037645718
    • 7441-32-9
    • DTXSID801017127
    • 3,6,10,13,17,20-Hexaoxa-1,8,15(1,4)-tribenzenacyclohenicosaphane-2,7,9,14,16,21-hexaone
    • IICRGUKQYYOPIG-UHFFFAOYSA-N
    • CYCLIC PET TRIMER, 1ST SERIES
    • G83050
    • MDL: MFCD28138727
    • Inchi: 1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2
    • Chiave InChI: IICRGUKQYYOPIG-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])OC(C3C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])OC(C4C([H])=C([H])C(C(=O)OC([H])([H])C1([H])[H])=C([H])C=4[H])=O)=C([H])C=3[H])=O)=C([H])C=2[H])=O

Proprietà calcolate

  • Massa esatta: 576.12677620g/mol
  • Massa monoisotopica: 576.12677620g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 0
  • Complessità: 767
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 158
  • XLogP3: 4.2

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